2,6-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
2,6-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic compound characterized by its multiple aromatic rings and fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis generally starts with the preparation of the core structures, such as 4-fluorophenylpyrazole and pyrazolo[3,4-d]pyrimidin intermediates. These intermediates undergo condensation reactions under controlled temperatures with appropriate catalysts to ensure the formation of the desired benzamide structure. Industrial Production Methods : On an industrial scale, the production would involve similar synthetic routes but optimized for large-scale reactions, including flow chemistry techniques to enhance reaction efficiency and yields.
Chemical Reactions Analysis
Types of Reactions : This compound can undergo various chemical reactions including:
Oxidation
: Exposure to strong oxidizing agents can lead to the oxidation of the pyrazole rings.
Reduction
: Selective reduction reactions could be used to modify the fluorinated aromatic rings.
Substitution
: Fluorine atoms on the aromatic rings can be replaced via nucleophilic aromatic substitution, albeit under rigorous conditions.
Common Reagents and Conditions
: Typical reagents for these reactions might include oxidizing agents like KMnO₄ or CrO₃, reducing agents such as LiAlH₄ or NaBH₄, and nucleophiles like NH₃ or various amines for substitution reactions.
Major Products
: Depending on the reaction, products can vary from hydroxylated pyrazoles to new substituted benzamides with different functional groups replacing fluorine.
Scientific Research Applications
In chemistry , the compound serves as a model for studying the reactivity of multi-fluorinated systems. In biology , its structure suggests potential as a kinase inhibitor, given the importance of the pyrazolo[3,4-d]pyrimidin core in many bioactive molecules. In medicine , ongoing research might explore its efficacy as an anti-cancer agent or in treating other diseases where kinase inhibitors are effective. The compound could also find applications in industry as a precursor for synthesizing more complex molecules used in various technological applications.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves the inhibition of specific enzymes or proteins, particularly those involved in signal transduction pathways. The molecular targets are probably kinases or similar proteins, where the compound binds to the active site and prevents substrate binding, effectively shutting down aberrant signaling pathways that contribute to disease states.
Comparison with Similar Compounds
Compared to other compounds containing the pyrazolo[3,4-d]pyrimidin scaffold, this specific benzamide is unique due to its extensive fluorination and the presence of a 4-fluorophenyl group. Similar compounds might include:
4-Amino-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-1-carboxamide
5-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine These compounds share structural similarities but differ in functional groups and specific substitutions, which can significantly impact their biological activity and applications.
Isn't chemistry just fascinating?
Properties
IUPAC Name |
2,6-difluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N7O/c1-12-9-18(29-22(33)19-16(24)3-2-4-17(19)25)32(30-12)21-15-10-28-31(20(15)26-11-27-21)14-7-5-13(23)6-8-14/h2-11H,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKFYTWKISMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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